

Application Notes and Protocols: Synthesis and Purification of VH032 Thiol

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Compound of Interest

Compound Name: *VH032 thiol*

Cat. No.: *B15543019*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of **VH032 thiol**, a functionalized von Hippel-Lindau (VHL) E3 ligase ligand. **VH032 thiol** is a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins.

Introduction

VH032 is a potent ligand for the VHL E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation. By incorporating a thiol group, VH032 can be readily conjugated to a linker and a ligand for a target protein, forming a PROTAC. This bifunctional molecule recruits the VHL ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This document outlines the chemical synthesis of **VH032 thiol** and the subsequent purification protocol to obtain a high-purity product suitable for downstream applications in drug discovery and chemical biology.

Quantitative Data Summary

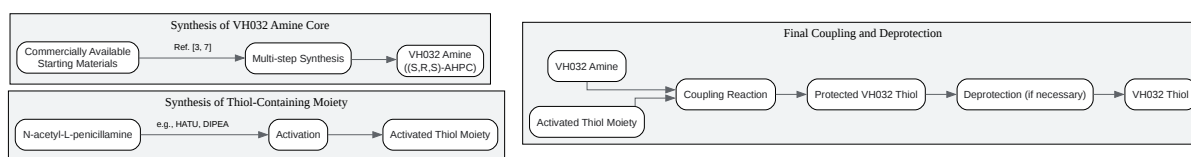
The following table summarizes the key quantitative data for the synthesized **VH032 thiol**.

Parameter	Value	Reference
Molecular Weight	490.64 g/mol	[1]
Molecular Formula	C ₂₃ H ₃₀ N ₄ O ₄ S ₂	[1]
CAS Number	2098836-54-3	[1]
Purity	≥95% (by HPLC)	
Appearance	White to off-white solid	[1]
Storage	Store at -20°C	[1]

Experimental Protocols

Synthesis of VH032 Thiol

The synthesis of **VH032 thiol** can be achieved through a multi-step process, culminating in the coupling of a thiol-containing modified amino acid with the VH032 amine core. The overall synthetic scheme is depicted below.



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Caption: Synthetic workflow for **VH032 Thiol**.

Materials:

- VH032 Amine ((S,R,S)-AHPC)
- (R)-2-acetamido-3-mercapto-3-methylbutanoic acid (N-acetyl-D-penicillamine)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (Dimethylformamide)
- DCM (Dichloromethane)
- TFA (Trifluoroacetic acid)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- **Synthesis of VH032 Amine Core:** The VH032 amine core, also known as (S,R,S)-AHPC, can be synthesized according to established literature procedures. A unified, five-step route has been reported to produce VH032 in multigram quantities with an overall yield of 56%.^[2] Another chromatography-free process allows for the production of 42.5 g of VH032 amine hydrochloride in 65% overall yield.^[3]
- **Activation of the Thiol-Containing Moiety:** In a round-bottom flask, dissolve (R)-2-acetamido-3-mercapto-3-methylbutanoic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF. Add DIPEA (3 equivalents) to the solution and stir at room temperature for 30 minutes.

- **Coupling Reaction:** To the activated thiol moiety solution, add a solution of VH032 amine (1 equivalent) in anhydrous DMF. Stir the reaction mixture at room temperature for 12-18 hours.
- **Work-up:** Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired **VH032 thiol**.

Purification Protocol

High-purity **VH032 thiol** is essential for reliable and reproducible results in subsequent biological assays. The following protocol describes the purification of the synthesized product using preparative High-Performance Liquid Chromatography (HPLC).

Instrumentation and Reagents:

- Preparative HPLC system with a UV detector
- C18 reverse-phase preparative HPLC column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

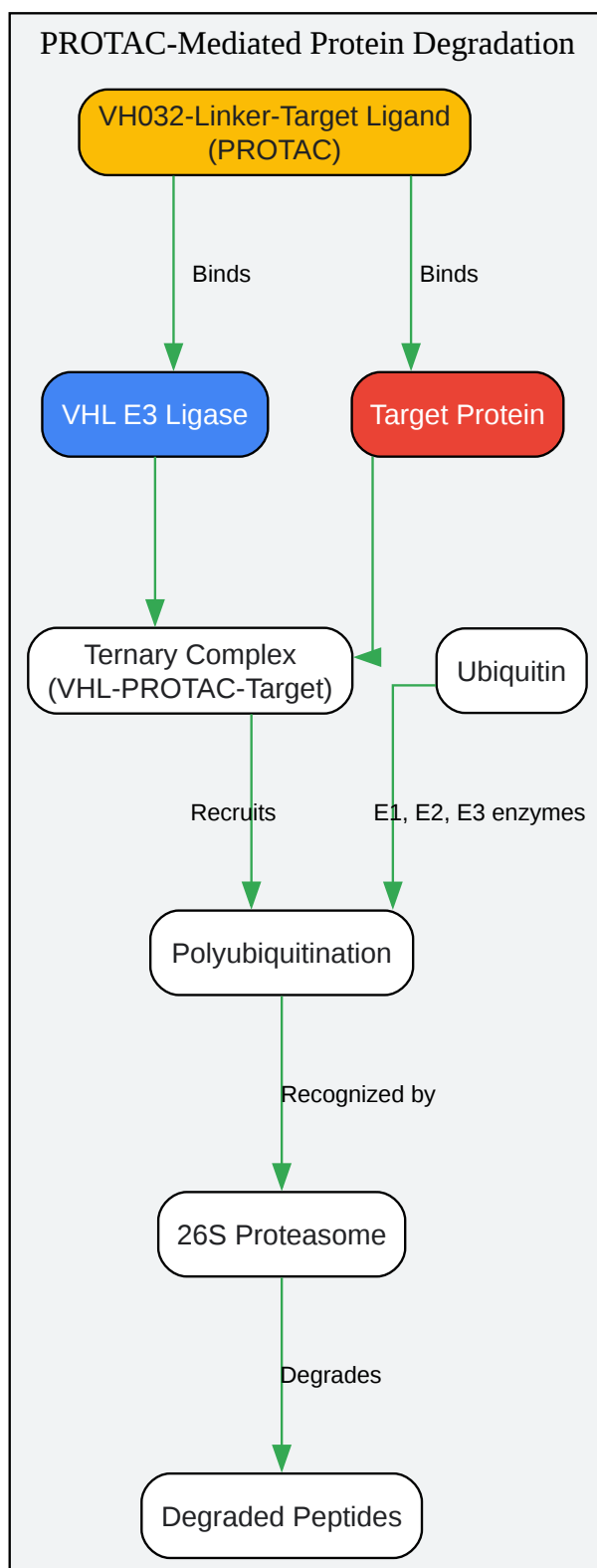
Procedure:

- **Sample Preparation:** Dissolve the crude **VH032 thiol** in a minimal amount of DMSO or mobile phase B.
- **HPLC Purification:**
 - Equilibrate the C18 column with a mixture of 95% mobile phase A and 5% mobile phase B.
 - Inject the sample onto the column.

- Elute the compound using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
- Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
- Collect the fractions containing the pure product.
- Product Recovery:
 - Combine the pure fractions and remove the acetonitrile under reduced pressure.
 - Freeze the remaining aqueous solution and lyophilize to obtain the pure **VH032 thiol** as a solid.
- Purity Analysis: The purity of the final product should be confirmed by analytical HPLC, with a target purity of $\geq 95\%$.

Signaling Pathway and Mechanism of Action

VH032 thiol, as a VHL ligand, is a crucial component of PROTACs. The mechanism of action of a VH032-based PROTAC is illustrated in the following diagram.



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Caption: PROTAC mechanism of action.

The PROTAC molecule, containing the **VH032 thiol**-derived moiety, simultaneously binds to the VHL E3 ligase and the target protein of interest. This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. This process effectively removes the target protein from the cell, offering a powerful strategy for therapeutic intervention.

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